molecular formula C13H11N3O3S B2948209 4-(4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1341010-36-3

4-(4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2948209
CAS No.: 1341010-36-3
M. Wt: 289.31
InChI Key: VCRHRTKPLWAETQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(4-methylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-9-4-6-10(7-5-9)16-12-11(3-2-8-14-12)20(18,19)15-13(16)17/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRHRTKPLWAETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps, starting with the formation of the pyrido[2,3-e][1,2,4]thiadiazin core. This can be achieved through cyclization reactions involving appropriate precursors such as aminothiadiazines and halides.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced derivatives with altered functional groups.

  • Substitution: Formation of substituted derivatives with different substituents on the core structure.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study its interaction with biological macromolecules, such as enzymes and receptors. It can serve as a tool to understand biological processes and pathways.

Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its biological activity can be explored for the development of new drugs, particularly in the treatment of diseases related to oxidative stress and inflammation.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its properties can be harnessed for various applications, including catalysis and material science.

Mechanism of Action

The mechanism by which 4-(4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analog: 4-(4-Fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide
  • Molecular Formula : C₁₃H₁₀FN₃O₃S
  • Molecular Weight : 307.30 g/mol .
  • Impact: Increased molecular weight (307 vs. 289) and altered pharmacokinetics due to fluorine’s metabolic stability .
Regioisomeric Derivatives: 3-Methoxy-(4H)-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-Dioxide
  • Synthetic Behavior : Methylation of the potassium salt yields 7-methyl derivatives, demonstrating regioselectivity at the pyridine nitrogen .
  • Key Differences :
    • Substituent Position : Methoxy group at position 3 vs. methylphenyl at position 4 in the target compound.
    • Reactivity : Methoxy groups direct alkylation to less hindered nitrogen sites, influencing synthetic pathways .
Benzo-Fused Analog: 2H-Benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide
  • Therapeutic Target : Selective inhibition of tumor-associated carbonic anhydrase IX/XII .
  • Key Differences :
    • Core Structure : Benzo-fused ring vs. pyrido-fused ring in the target compound.
    • Bioactivity : Enhanced selectivity for cancer targets due to planar aromatic system .
Torsemide-Related Metabolites
  • Torsemide Related Compound A: 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide Molecular Formula: C₁₂H₁₃N₃O₂S Key Differences: Sulfonamide group replaces thiadiazine ring, reducing ring strain and altering diuretic potency .

Structural and Functional Analysis

Table 1: Comparative Data of Selected Analogs
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Therapeutic/Industrial Use
Target Compound C₁₃H₁₁N₃O₃S 289.31 4-Methylphenyl Diuretic intermediate
4-Fluoro-3-methylphenyl Analog C₁₃H₁₀FN₃O₃S 307.30 4-Fluoro-3-methylphenyl Preclinical research
3-Methoxy-pyrido-thiadiazine Dioxide C₁₀H₈N₃O₃S 253.25 3-Methoxy Regioselective synthesis studies
Benzo[e]thiadiazin-3-one Dioxide C₉H₆N₂O₃S 222.22 None (benzo-fused) Tumor-associated enzyme inhibitor
Key Findings :
  • Electronic Effects : Fluorine and methoxy substituents modulate electron density, affecting reactivity and binding to biological targets .
  • Ring Systems : Pyrido vs. benzo fusion alters conformational flexibility and target selectivity .
  • Industrial Relevance : The target compound’s methylphenyl group balances lipophilicity and synthetic feasibility for API production .

Biological Activity

The compound 4-(4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , also known by its IUPAC name and CAS number (72810-61-8), is a member of the pyrido-thiadiazine family. It has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N3O3SC_{13}H_{11}N_{3}O_{3}S with a molecular weight of approximately 289.31 g/mol. Its structure includes a pyridine ring fused with a thiadiazine moiety, which is critical for its biological properties.

Structural Representation

  • SMILES : Cc1cccc(c1)N2C(=O)NS(=O)(=O)c3cnccc23
  • InChI : InChI=1S/C13H11N3O3S/c1-9-3-2-4-10(7-9)16-11-5-6-14-8-12(11)20(18,19)15-13(16)17/h2-8H,1H3,(H,15,17)

Antimicrobial Activity

Research indicates that derivatives of pyrido-thiadiazines exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effective antibacterial and antifungal activities against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Properties

Several studies have explored the anticancer potential of pyrido-thiadiazine derivatives. These compounds have shown effectiveness in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Case Study : A derivative was tested against breast cancer cell lines and exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in treating inflammatory diseases.

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways:

  • JNK Pathway : Inhibition of c-Jun N-terminal kinase (JNK) has been linked to reduced inflammation and apoptosis in cancer cells.

Research Findings Summary

Study FocusKey Findings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria.
Anticancer ActivityInduces apoptosis in cancer cell lines with low IC50 values.
Anti-inflammatory EffectsInhibits TNF-alpha and IL-6 production in vitro.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide?

The compound is synthesized via multi-step reactions starting from pyridine and thiadiazine precursors. Key steps include:

  • Cyclocondensation : Reaction of 2-aminopyridine derivatives with sulfonyl chlorides under basic conditions (e.g., triethylamine in ethanol) to form the thiadiazine core .
  • Substitution : Introduction of the 4-methylphenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .
  • Oxidation : Final oxidation using hydrogen peroxide or m-chloroperbenzoic acid to achieve the 1,1-dioxide moiety .

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Key Intermediate
12-Aminopyridine, SOCl₂, Et₃N, EtOH65–70%Pyridothiadiazine sulfonamide
24-Methylphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME50–55%Substituted intermediate
3H₂O₂, AcOH, 60°C85–90%Final 1,1-dioxide product

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : Confirm aromatic proton environments (e.g., δ 7.2–8.1 ppm for pyridine and phenyl protons) and sulfone group resonance .
  • X-ray Crystallography : Resolve the fused bicyclic system and confirm the 1,1-dioxide configuration (C–S bond lengths: ~1.45 Å) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 345.1 for C₁₅H₁₃N₃O₃S) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values as a benchmark .
  • Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) in cyclization steps .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. 6 h conventionally) .

Q. What strategies address contradictions in reported biological activity data?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm target specificity .

Q. How do substituent modifications influence structure-activity relationships (SAR)?

  • Electron-Withdrawing Groups : Nitro or cyano substituents on the phenyl ring enhance enzyme inhibition (e.g., IC₅₀ from 1.2 µM to 0.7 µM) but reduce solubility .
  • Methoxy vs. Methyl : Methoxy groups improve bioavailability (logP reduction from 2.8 to 2.1) but may decrease metabolic stability .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models .
  • Docking Studies : Use AutoDock Vina to map binding poses in enzyme active sites (e.g., ATP-binding pockets) .
  • ADMET Prediction : SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and toxicity .

Q. How does the compound behave under oxidative/reductive conditions?

  • Oxidation : The sulfone group is stable, but the pyridine ring may undergo hydroxylation at high pH (>10) .
  • Reduction : Sodium borohydride reduces the thiadiazine ring, forming a dihydro derivative (confirmed by loss of UV absorbance at 320 nm) .

Q. What analytical techniques resolve purity discrepancies in batch samples?

  • HPLC-DAD : Use a C18 column (MeCN/H₂O gradient) to detect impurities >0.1% .
  • Elemental Analysis : Verify C, H, N, S content (±0.3% theoretical) .
  • Thermogravimetry (TGA) : Assess thermal stability (decomposition >200°C indicates high purity) .

Q. Are there known polymorphic forms of this compound?

  • Crystallographic Screening : Solvent evaporation (ethanol vs. acetone) produces Form I (monoclinic) and Form II (triclinic), differing in melting points (Form I: 218°C; Form II: 205°C) .

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